molecular formula C8H6ClNO B8403228 3-Pyridineacrylic acid chloride

3-Pyridineacrylic acid chloride

Cat. No.: B8403228
M. Wt: 167.59 g/mol
InChI Key: MBMPKEASGGKFJD-UHFFFAOYSA-N
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Description

3-Pyridineacrylic acid chloride is a reactive acyl chloride derivative that serves as a versatile building block in organic synthesis and materials science. Its molecular structure incorporates both a polymerizable acrylic acid chloride group and a pyridine heterocycle, which acts as a coordinating site. This combination makes it a valuable precursor for creating advanced functional polymers. A primary application demonstrated in research is the electropolymerization of its precursor, trans-3-(3-pyridyl)acrylic acid, to form conductive polymer membranes. When integrated with nanomaterials like multi-walled carbon nanotubes, these polymers function as high-performance electrochemical sensors for the simultaneous detection of environmentally toxic isomers such as catechol and hydroquinone in water samples . The acyl chloride functional group is highly reactive toward nucleophiles, facilitating efficient conjugation with alcohols and amines to form esters and amides, respectively . Furthermore, the pyridine ring can be utilized in metal-catalyzed decarboxylative coupling reactions to synthesize substituted pyridine structures, which are privileged scaffolds in medicinal chemistry . Reactions involving acryloyl chlorides and pyridine derivatives can also yield ionic pyridinium compounds, which have potential applications as biodegradable surfactants or components of ionic liquids . This compound is supplied for research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Proper handling procedures are essential, as acyl chlorides are moisture-sensitive and can decompose upon contact with water to release hydrogen chloride .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

3-pyridin-3-ylprop-2-enoyl chloride

InChI

InChI=1S/C8H6ClNO/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H

InChI Key

MBMPKEASGGKFJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)Cl

Origin of Product

United States

Preparation Methods

Thionyl Chloride Method

Procedure :

  • 3-Pyridineacrylic acid is refluxed with excess thionyl chloride (SOCl₂) under inert conditions.

  • Catalytic amounts of organic bases (e.g., triethylamine, pyridine) absorb HCl, driving the reaction.

  • Polymerization inhibitors (e.g., phenothiazine, hydroquinone) are added to prevent acryloyl chloride degradation.

Conditions :

  • Molar ratio (acid:SOCl₂): 1:1.2–1.5

  • Temperature: 75–120°C

  • Reaction time: 8–12 hours

  • Yield: 85–96%

Example :
In a 500 mL reactor, 144 g (1 mol) of 3-pyridineacrylic acid, 238 g (2 mol) of SOCl₂, and 10 g of triethylamine were refluxed at 80°C for 10 hours. Distillation under reduced pressure yielded 167 g (93.8%) of product with 99.1% purity.

Triphosgene Method

Procedure :

  • Triphosgene (BTC) reacts with 3-pyridineacrylic acid in chloroform.

  • Organic bases (e.g., dimethyl sulfoxide) enhance reactivity.

Conditions :

  • Molar ratio (acid:BTC): 1:0.35–0.67

  • Temperature: 70°C

  • Reaction time: 9–38 hours

  • Yield: 95–97%

Example :
3.60 g (0.05 mol) of 3-pyridineacrylic acid and 7.58 g (0.025 mol) of BTC in chloroform yielded 4.41 g (97.4%) of product after distillation.

Trichloroacetyl Chloride-Based Synthesis

This method avoids direct handling of SOCl₂ by using trichloroacetyl chloride (TCAC) as an intermediate.

Procedure :

  • TCAC reacts with vinyl pyridine ethers to form a β-chloro intermediate.

  • Ethanol and organic bases (e.g., triethylamine) facilitate elimination.

Conditions :

  • Molar ratio (TCAC:vinyl ether): 1:1.5–2

  • Temperature: 20–50°C

  • Yield: 80–86%

Example :
91 g (0.5 mol) of TCAC and 108 g (1.5 mol) of 3-vinylpyridine ether yielded 61.8 g (85.7%) of product after potassium bisulfate-catalyzed decomposition.

Decarboxylative Coupling

Rhodium-catalyzed decarboxylation offers a metal-mediated route, though less common.

Procedure :

  • 3-Pyridineacrylic acid reacts with α,β-unsaturated oxime esters.

  • [RhCp*Cl₂]₂ catalyzes decarboxylation at 80°C in HFIP solvent.

Conditions :

  • Catalyst loading: 5 mol%

  • Oxidant: AgOAc or K₂S₂O₈

  • Yield: 60–70%

Comparative Analysis of Methods

Method Reagents Yield Purity Advantages Disadvantages
Thionyl ChlorideSOCl₂, Et₃N93–96%>99%High yield, scalableCorrosive reagents, HCl emission
TriphosgeneBTC, CHCl₃95–97%>98%Mild conditions, low toxicityCost-intensive
TCAC IntermediateTCAC, vinyl ether80–86%98–99%Avoids SOCl₂, recyclable solventsMulti-step, byproduct formation
Decarboxylative[RhCp*Cl₂]₂, HFIP60–70%90–95%Atom-efficient, regioselectiveExpensive catalyst

Applications in Pharmaceutical Synthesis

3-Pyridineacrylic acid chloride is a key intermediate in:

  • Anticancer agents : Used in pyrazolo[3,4-d]pyrimidine derivatives (e.g., WO2016170545A1).

  • Coordination polymers : Forms luminescent complexes with d/f-block metals .

Chemical Reactions Analysis

Types of Reactions

3-Pyridineacrylic acid chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reacts with water to revert to 3-pyridineacrylic acid.

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form amides.

    Alcohols: Reacts with alcohols to form esters.

    Water: Hydrolysis under aqueous conditions.

    Reducing Agents: Lithium aluminum hydride for reduction reactions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    3-Pyridineacrylic acid: Formed from hydrolysis.

Scientific Research Applications

Pharmaceutical Development

3-Pyridineacrylic acid chloride serves as a crucial intermediate in synthesizing pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for the development of drugs with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have been explored for their potential in treating conditions such as depression and anxiety, where modulation of neurotransmitter systems is critical .

Case Study: Synthesis of Neurological Agents

  • Researchers have synthesized novel compounds based on this compound that demonstrate promising activity against specific neurological targets. These compounds were evaluated for their pharmacological profiles, showing improved binding affinity and selectivity compared to existing treatments .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its ability to interact with plant growth regulators enhances crop yields and pest resistance. This compound's role in developing environmentally friendly agricultural solutions is gaining attention due to increasing demand for sustainable practices.

Case Study: Development of Herbicides

  • A study demonstrated the effectiveness of this compound-based formulations in controlling weed species while minimizing harm to beneficial plants. The formulations showed a significant reduction in weed biomass compared to conventional herbicides, highlighting their potential for sustainable agriculture .

Material Science

In material science, this compound is employed in producing polymers and coatings. Its incorporation into materials can enhance properties such as adhesion, thermal stability, and mechanical strength. The compound's bifunctional nature allows it to act as a linker in the synthesis of complex materials.

Case Study: Polymer Synthesis

  • Researchers have successfully synthesized pyridine-grafted copolymers using this compound as a monomer. These copolymers exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and adhesives .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various techniques, including chromatography and spectrometry. Its ability to form complexes with metal ions aids in detecting and quantifying trace elements in environmental samples.

Case Study: Trace Element Detection

  • A study utilized this compound to develop a new method for detecting heavy metals in water samples. The method demonstrated high sensitivity and selectivity, providing a reliable tool for environmental monitoring .

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its function as a ligand in biochemical assays helps researchers understand cellular mechanisms and develop targeted therapies.

Case Study: Enzyme Interaction Studies

  • Investigations into the interactions between this compound derivatives and specific enzymes revealed insights into metabolic pathways relevant to disease states. These studies contributed to the identification of new therapeutic targets for drug development .

Mechanism of Action

The mechanism of action of 3-pyridineacrylic acid chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Pyridineacrylic Acid Chloride and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity/Applications
This compound C₈H₆ClNO₂ (inferred) ~183.6 (calculated) Acyl chloride (-COCl) High reactivity in nucleophilic acyl substitutions; precursor for polymers or catalysts
3-Pyridineacetic acid hydrochloride C₇H₈ClNO₂ 173.6 Carboxylic acid salt (-COO⁻·HCl) Stable salt; used in peptide synthesis (e.g., coupling with prolyl-pyrrolidine)
2-(3,6-Dichloropyridin-2-yl)acetic acid C₇H₅Cl₂NO₂ 206.03 Acetic acid derivative Intermediate in agrochemical synthesis; limited direct reactivity data
Cetylpyridinium chloride C₂₁H₃₈ClN 339.99 Quaternary ammonium salt Antimicrobial agent in oral care products; non-reactive in acylations

Reactivity Profiles

  • This compound: As an acyl chloride, it is highly electrophilic, reacting with nucleophiles (e.g., amines, alcohols) to form amides or esters. For example, analogous acid chlorides react with 2-aminopyridine to yield pyrido[1,2-a]pyrimidine derivatives .
  • 3-Pyridineacetic acid hydrochloride : Functions as a carboxylic acid salt, participating in acid-base reactions or couplings (e.g., peptide bond formation with Et₃N as a base) . Its hydrochloride form enhances solubility but reduces electrophilicity compared to acyl chlorides.
  • Cetylpyridinium chloride : Exhibits surfactant properties due to its long alkyl chain and cationic pyridinium group, enabling disruption of microbial membranes .

Physical Properties and Stability

  • Melting Points :
    • 3-Pyridineacetic acid hydrochloride: 161–163°C .
    • This compound (estimated): Likely lower than its carboxylic acid counterpart due to reduced hydrogen bonding.
  • Stability : Acyl chlorides like this compound are moisture-sensitive, requiring anhydrous storage, whereas hydrochloride salts are stable under ambient conditions .

Q & A

Q. What are the standard synthetic routes for preparing 3-pyridineacrylic acid chloride, and how do they differ in methodology?

  • Methodological Answer : The primary synthesis routes involve derivatization from 3-pyridineacrylic acid (3-PAA). Two common approaches include:
  • Route 1 : Reaction of 3-pyridineacrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. This method requires careful temperature control (0–5°C) to avoid side reactions, followed by purification via vacuum distillation .
  • Route 2 : Use of 3-pyridinecarbaldehyde and malonic acid in a Knoevenagel condensation, followed by chlorination. This route emphasizes stoichiometric precision and catalytic acid/base conditions to optimize yield .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via 1H^1H-NMR and FT-IR spectroscopy (e.g., C=O and C-Cl bond characterization) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks .
  • Storage : Store in a cool, dry environment (<25°C) in sealed amber glass containers to prevent hydrolysis.
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite), followed by disposal as hazardous waste .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :
  • Basic Characterization :
  • Melting Point : Verify against literature values (e.g., 234–238°C for the acid precursor) .
  • Spectroscopy : Use 1H^1H-NMR to confirm the α,β-unsaturated carbonyl structure and FT-IR for C-Cl (750–550 cm1^{-1}) and C=O (1720–1700 cm1^{-1}) stretches .
  • Advanced Techniques :
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure for coordination studies in metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can this compound be optimized as a ligand in photocatalytic systems, and what factors influence its coordination behavior?

  • Methodological Answer :
  • Coordination Design : The chloride group acts as a leaving site, enabling ligand substitution in Keggin-type polyoxometalate (POM) complexes. Optimize pH (4–6) and solvent polarity (e.g., acetonitrile) to stabilize the POM-3-PAA hybrid .
  • Photocatalytic Efficiency : Assess under UV/visible light using methylene blue degradation assays. Compare charge-transfer kinetics via transient absorption spectroscopy. Note that steric hindrance from the pyridine ring may reduce electron mobility, requiring structural tweaks (e.g., substituent modifications) .

Q. How do researchers resolve contradictions in reported photocatalytic performance of this compound-based materials?

  • Methodological Answer :
  • Contradiction Source : Variability in POM crystallinity or ligand loading ratios across studies.
  • Resolution Strategies :
  • Controlled Synthesis : Standardize POM synthesis (e.g., solvothermal vs. precipitation methods) .
  • Surface Analysis : Use XPS to quantify ligand anchoring efficiency and SEM/EDX to map elemental distribution.
  • Statistical Validation : Apply ANOVA to compare degradation rates across ≥3 experimental replicates .

Q. What methodologies are effective for synthesizing heterocyclic derivatives from this compound, and how do reaction conditions impact product selectivity?

  • Methodological Answer :
  • Reaction with Nucleophiles : React with 2-aminopyridine to form pyrido[1,2-a]pyrimidine derivatives. Use dichloromethane (DCM) as a solvent at 60–80°C for 12–24 hours. Catalyze with triethylamine to enhance nucleophilicity .
  • Selectivity Challenges : Competing pathways (e.g., acrylamide vs. cyclized products) depend on steric/electronic effects. Adjust molar ratios (e.g., 1:1.2 for chloride:amine) and monitor via 13C^{13}C-NMR .

Q. How can decomposition products of this compound under high-temperature conditions be identified and mitigated?

  • Methodological Answer :
  • Decomposition Pathways : Thermal cleavage of the C-Cl bond generates HCl and acrylate byproducts.
  • Analytical Mitigation :
  • TGA-MS : Track mass loss events and correlate with evolved gas species (e.g., HCl detection at 150–200°C).
  • Stabilization : Introduce radical inhibitors (e.g., BHT) or conduct reactions under inert atmospheres .

Methodological Best Practices

  • Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) and validate via independent replication .
  • Data Reporting : Include error margins in catalytic efficiency metrics and raw spectral data in supplementary materials .

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